![molecular formula C13H9ClN2OS B11848348 2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide CAS No. 25738-59-4](/img/structure/B11848348.png)
2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acétamide est un composé hétérocyclique contenant un cycle thiazole fusionné à une partie naphtalène. Ce composé est intéressant en raison de ses activités biologiques potentielles et de ses applications dans divers domaines tels que la chimie médicinale et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acétamide implique généralement la réaction de la 2-amino-naphtho[1,2-d]thiazole avec le chlorure de chloroacétyle en présence d'une base comme la triéthylamine. La réaction est effectuée dans un solvant inerte comme le dichlorométhane à basse température pour éviter les réactions secondaires. Le schéma réactionnel général est le suivant :
2-amino-naphtho[1,2-d]thiazole+chlorure de chloroacétyle→2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acétamide
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour obtenir le composé pur.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acétamide peut subir diverses réactions chimiques, notamment :
Substitution nucléophile : Le groupe chloro peut être remplacé par des nucléophiles tels que des amines, des thiols ou des alcoolates.
Oxydation : Le cycle thiazole peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit pour former les amines ou les alcools correspondants.
Réactifs et conditions courants
Substitution nucléophile : Réactifs comme l'azoture de sodium, le thiocyanate de potassium ou les amines primaires dans des solvants aprotiques polaires.
Oxydation : Réactifs comme le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque ou le permanganate de potassium.
Réduction : Réactifs comme l'hydrure de lithium et d'aluminium, le borohydrure de sodium ou l'hydrogénation catalytique.
Principaux produits
Substitution nucléophile : Formation d'acétamides substitués.
Oxydation : Formation de sulfoxydes ou de sulfones.
Réduction : Formation d'amines ou d'alcools.
4. Applications de la recherche scientifique
Chimie médicinale : Il présente des activités antibactériennes, antifongiques et anticancéreuses potentielles. Les chercheurs explorent son utilisation comme composé de départ pour développer de nouveaux agents thérapeutiques.
Science des matériaux : La structure unique du composé en fait un candidat pour une utilisation dans l'électronique organique et la photonique.
Études biologiques : Il est utilisé comme sonde pour étudier les interactions enzymatiques et les mécanismes de liaison protéine-ligand.
5. Mécanisme d'action
Le mécanisme d'action du 2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acétamide implique son interaction avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs. Le composé peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès du substrat. De plus, il peut interagir avec les récepteurs cellulaires pour moduler les voies de signalisation, ce qui conduit à divers effets biologiques.
Applications De Recherche Scientifique
Medicinal Chemistry: It exhibits potential antibacterial, antifungal, and anticancer activities. Researchers are exploring its use as a lead compound for developing new therapeutic agents.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding mechanisms.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Chloro-N-(benzothiazol-2-yl)acétamide
- 2-Chloro-N-(thiazol-2-yl)acétamide
- 2-Chloro-N-(benzothiazol-6-yl)acétamide
Unicité
Le 2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acétamide est unique en raison de sa structure naphtalène-thiazole fusionnée, qui confère des propriétés électroniques et stériques distinctes. Cette unicité peut conduire à des activités biologiques et des applications différentes par rapport à d'autres composés similaires.
Propriétés
Numéro CAS |
25738-59-4 |
|---|---|
Formule moléculaire |
C13H9ClN2OS |
Poids moléculaire |
276.74 g/mol |
Nom IUPAC |
N-benzo[e][1,3]benzothiazol-2-yl-2-chloroacetamide |
InChI |
InChI=1S/C13H9ClN2OS/c14-7-11(17)15-13-16-12-9-4-2-1-3-8(9)5-6-10(12)18-13/h1-6H,7H2,(H,15,16,17) |
Clé InChI |
AOMXBLWHLBJHLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


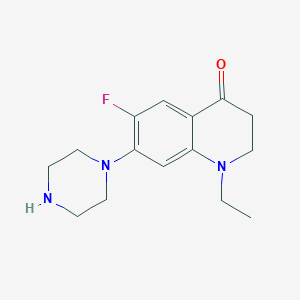
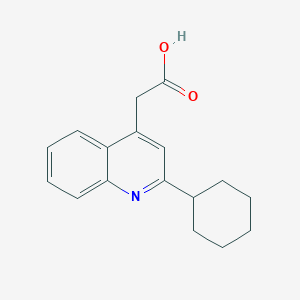
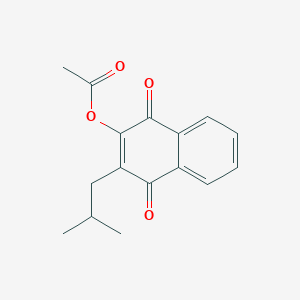
![2-Chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11848292.png)


![5a-Methyl-2-phenyl-5,5a,7,8-tetrahydronaphtho[2,1-b]furan-6(4h)-one](/img/structure/B11848301.png)

![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11848323.png)
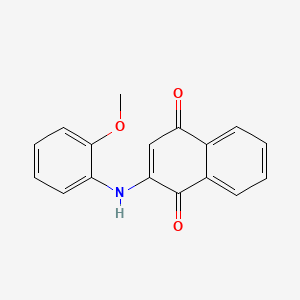

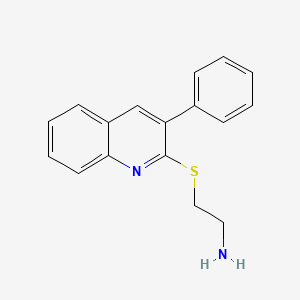
![1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one](/img/structure/B11848343.png)

